Physicochemical properties of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide
Physicochemical properties of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide, a fluorinated arylsulfonamide of significant interest to the pharmaceutical and medicinal chemistry sectors. For researchers in drug discovery and development, a thorough understanding of a compound's characteristics such as solubility, pKa, and stability is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes theoretical principles with actionable experimental protocols to serve as a vital resource for scientists working with this molecule and its analogs. We will delve into its structural and spectroscopic identity, methods for purity and stability assessment, and the causal reasoning behind specific analytical choices, thereby providing a self-validating framework for its characterization.
Chemical Identity and Core Molecular Attributes
N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide is a synthetic organic compound featuring a sulfonamide functional group, which is a cornerstone moiety in a wide array of therapeutic agents, most notably for its antibacterial properties.[1][2] The presence of halogen substituents (chlorine and fluorine) on the benzene ring is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability.[3] This compound is typically supplied and handled as a hydrochloride salt to enhance its aqueous solubility and stability.[1]
| Identifier | Value |
| IUPAC Name | N-(2-aminoethyl)-4-chloro-2-fluorobenzenesulfonamide hydrochloride[1] |
| CAS Number | 1568443-45-7[1][4][5] |
| Chemical Formula | C₈H₁₁Cl₂FN₂O₂S (Hydrochloride Salt)[1][5] |
| C₈H₁₀ClFN₂O₂S (Free Base)[6] | |
| Molecular Weight | 289.15 g/mol (Hydrochloride Salt)[1][5] |
| 252.70 g/mol (Free Base) | |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)S(=O)(=O)NCCN.Cl[1] |
| Physical Appearance | White to off-white crystalline solid[1] |
| Predicted XlogP | 0.7[6] |
Solubility Profile and Determination
Solubility is a critical determinant of a drug candidate's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The title compound's solubility is significantly enhanced by its formulation as a hydrochloride salt, which is a common strategy for amine-containing pharmaceuticals.[1]
Rationale for Solubility Testing
Quantitative solubility data is essential for designing in-vitro assays, formulating dosage forms, and predicting in-vivo absorption. The shake-flask method is a gold-standard, thermodynamically-based approach to determine equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of aqueous solubility. The same principle can be applied using various biorelevant buffers (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Preparation: Add an excess amount of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride to a known volume of purified water (e.g., 10 mg in 2 mL) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). Continuous gentle shaking or rotation is required.
-
Phase Separation: After equilibration, allow the suspension to stand, letting undissolved solids settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid material.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in Section 4.0). Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL.
Ionization Behavior (pKa) and Its Implications
The acid dissociation constant (pKa) governs the extent of a molecule's ionization at a given pH.[7] This is paramount, as the ionization state affects a drug's solubility, membrane permeability, and binding to its biological target.[7][8] N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide possesses two key ionizable centers:
-
The primary aliphatic amine (-NH₂) on the ethyl side chain, which is basic.
-
The sulfonamide proton (-SO₂NH-), which is weakly acidic.
Causality Behind pKa Determination
Potentiometric titration is the most common and accurate method for pKa determination.[7][9] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added. The inflection point of the resulting titration curve corresponds to the pKa.[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0). Equip a reaction vessel with the calibrated pH electrode and a magnetic stirrer.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically water or a water/co-solvent mixture for poorly soluble compounds.[7] Prepare a standardized titrant (e.g., 0.1 M HCl for titrating the amine and 0.1 M NaOH for the sulfonamide).
-
Titration Process:
-
To determine the pKa of the basic amine, titrate the sample solution with the standardized HCl solution.
-
To determine the pKa of the acidic sulfonamide, titrate a separate sample with the standardized NaOH solution.
-
-
Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.[9]
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa value is determined from the midpoint of the buffer region, which corresponds to the inflection point of the first derivative of the titration curve.
Visualization: Potentiometric Titration Workflow
The following diagram illustrates the logical flow of a pKa determination experiment.
Caption: A logical workflow for determining pKa values using potentiometric titration.
Chromatographic Analysis for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical compounds and monitoring their stability over time.[10][11] A reversed-phase method is typically employed for sulfonamides.
Rationale for Method Selection
A C18 stationary phase is selected for its hydrophobicity, which provides effective retention and separation of moderately polar compounds like arylsulfonamides.[10] A gradient elution is often preferred over isocratic elution to ensure good resolution of the main peak from any potential impurities with different polarities and to shorten the total run time. UV detection is suitable as the benzene ring provides a strong chromophore.[11]
Experimental Protocol: Reversed-Phase HPLC Method
-
System Preparation:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 5% B and equilibrate.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualization: Analytical Workflow for Purity Assessment
Caption: Standard workflow for sample preparation and purity analysis via HPLC-UV.
Spectroscopic and Spectrometric Profile
A combination of spectroscopic techniques is required for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, serving as the primary method for structural elucidation.[13]
-
¹H NMR: Expected signals would include distinct aromatic protons in the 7-8 ppm region, whose splitting patterns are influenced by the chloro and fluoro substituents. Two triplets corresponding to the non-equivalent methylene (-CH₂-) groups of the ethylamino side chain would appear in the 3-4 ppm range. The amine and sulfonamide protons (-NH₂ and -NH-) would appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The aromatic carbons would appear in the 110-160 ppm range, with their chemical shifts influenced by the attached halogens and sulfonyl group. The two aliphatic carbons would be found further upfield, typically between 30-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.[14] For N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide, the characteristic absorption bands are predicted based on literature values for similar sulfonamides.[13][14][15]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| N-H Stretch (primary amine) | 3400 - 3300 | Confirms the -NH₂ group |
| N-H Stretch (sulfonamide) | 3350 - 3250 | Confirms the -SO₂NH- group[13][14] |
| C-H Stretch (aromatic) | 3100 - 3000 | Aromatic ring presence |
| S=O Asymmetric Stretch | 1344 - 1317 | Characteristic of sulfonamides[13][14] |
| S=O Symmetric Stretch | 1187 - 1147 | Characteristic of sulfonamides[13][14] |
| S-N Stretch | 924 - 906 | Sulfonamide linkage[13][14] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[13] Using electrospray ionization in positive mode (ESI+), the expected molecular ion peak would correspond to the protonated free base [M+H]⁺.
-
Expected [M+H]⁺ (for C₈H₁₀ClFN₂O₂S): m/z 253.02
Synthesis and Chemical Stability
A foundational understanding of the compound's synthesis is crucial for identifying potential process-related impurities.
Synthetic Pathway
The synthesis is a straightforward and common method for preparing N-substituted sulfonamides, involving the reaction of a sulfonyl chloride with a primary amine.[1][16] The hydrochloride salt is then formed to improve handling and physicochemical properties.[1]
Caption: Two-step synthesis of the target compound's hydrochloride salt.
Stability Considerations
Sulfonamides are generally stable compounds. However, researchers should be aware of potential degradation pathways:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than a typical amide bond.
-
Photodegradation: Aromatic compounds can be sensitive to light. It is recommended to store the compound in amber vials or protected from direct light.
Conclusion
This guide has detailed the essential physicochemical properties of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide and provided robust, field-proven protocols for their determination. The data and methodologies presented herein—from solubility and pKa measurement to spectroscopic characterization and purity analysis—form a critical knowledge base for any researcher or drug development professional. Adherence to these analytical principles will ensure data integrity and empower informed decisions in the progression of this and related molecules through the research and development pipeline.
References
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- Biological and Molecular Chemistry Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friend. Research Article.
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